5-Azidomethyl-2,4-dimethyl-oxazole
Description
5-Azidomethyl-2,4-dimethyl-oxazole is a substituted oxazole derivative featuring an azidomethyl group (-CH2N3) at the 5-position and methyl groups at the 2- and 4-positions. Oxazoles are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The azidomethyl substituent introduces unique reactivity, particularly in click chemistry applications, due to the azide group’s ability to undergo Huisgen cycloaddition with alkynes.
Properties
IUPAC Name |
5-(azidomethyl)-2,4-dimethyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-6(3-8-10-7)11-5(2)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYLUBQSVYZMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents at the 5-position significantly influence the electronic and steric profiles of oxazole derivatives. Below is a comparative analysis:
| Compound | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| 5-Azidomethyl-2,4-dimethyl-oxazole | Azidomethyl | C6H7N3O | 137.14 | Electron-withdrawing (azide resonance), polar |
| 5-Ethyl-2,4-dimethyl-oxazole | Ethyl | C7H9NO | 123.15 | Electron-donating (alkyl group), non-polar |
| 5-Bromo-2,4-dimethyl-oxazole | Bromo | C5H6BrNO | 192.01 | Electron-withdrawing (inductive effect), polar |
- Azidomethyl Group : The azide moiety introduces polarity and enhances reactivity toward alkynes, enabling applications in bioconjugation and polymer chemistry. Its resonance structure delocalizes electron density, reducing ring aromaticity compared to alkyl-substituted analogs .
- Bromo Group : The bromine atom withdraws electron density via inductive effects, creating electrophilic sites for substitution reactions (e.g., Suzuki coupling) .
Q & A
Q. What are the optimal synthetic routes for 5-Azidomethyl-2,4-dimethyl-oxazole, and how can purity be maximized?
The synthesis typically involves nucleophilic substitution of a halomethyl precursor (e.g., chloromethyl or bromomethyl oxazole) with sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile. For example, replacing a chloromethyl group with NaN₃ at 40–60°C for 12–24 hours achieves ~70–85% yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures complete conversion .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm azidomethyl (-CH₂N₃) and oxazole ring signals (e.g., oxazole C-2 proton at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
- FT-IR : Azide stretch (~2100 cm⁻¹) and oxazole C=N/C-O bands (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can cycloaddition reactions of this compound be optimized for bioorthogonal labeling?
The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO). Optimize by:
Q. How should researchers address contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or moisture. To resolve:
Q. What computational methods predict the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution. Key parameters:
Q. What biological applications exist for this compound in drug discovery?
Applications include:
Q. How do solvent polarity and temperature affect the azide substitution kinetics?
Polar aprotic solvents (DMSO, ε = 47) enhance NaN₃ solubility and reaction rates (k = 0.15 min⁻¹ at 50°C). In contrast, acetonitrile (ε = 37) slows kinetics (k = 0.08 min⁻¹). Elevated temperatures (>60°C) risk azide decomposition, reducing yield .
Q. What distinguishes this compound from structurally similar azide-containing heterocycles?
Compared to 4-(azidomethyl)-5-methyl-2-phenyl-1,3-thiazole, the oxazole’s oxygen atom increases electrophilicity at C-2, accelerating nucleophilic substitutions. Conversely, thiazoles exhibit higher thermal stability due to sulfur’s electron-donating effects .
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